molecular formula C20H12N6 B2609285 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 685107-34-0

7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2609285
CAS No.: 685107-34-0
M. Wt: 336.358
InChI Key: FDYHIGYWMDHIFI-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative . It has a molecular formula of C20H12N6 and a molecular weight of 336.35 .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole . The structure of this compound also includes a pyrazolo[1,5-a]pyrimidine ring and a phenyl ring .

Scientific Research Applications

Overview of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the specified compound, is recognized as a privileged heterocycle in drug discovery. Its utility as a building block for drug-like candidates encompasses a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidines have shown broad potential for the development of drug candidates across various disease targets. Medicinal chemists are encouraged to further exploit this scaffold for potential drug development (S. Cherukupalli et al., 2017).

Potential in Optoelectronic Materials

Research on quinazolines and pyrimidines, including the pyrazolo[1,5-a]pyrimidine derivatives, has expanded into the field of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown significant value for creating novel optoelectronic materials. Derivatives bearing benzimidazole, carbazole, triphenylene, or triphenylamine fragments have been investigated for applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. This highlights the versatile applications of pyrazolo[1,5-a]pyrimidines beyond traditional medicinal uses (G. Lipunova et al., 2018).

Importance in Hybrid Catalysts Synthesis

The pyranopyrimidine core, related to the pyrazolo[1,5-a]pyrimidine structure, is a key precursor in medicinal and pharmaceutical industries due to its broad synthetic and bioavailability applications. Research emphasizes the application of hybrid catalysts (including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts) for synthesizing pyranopyrimidine scaffolds. This underscores the role of pyrazolo[1,5-a]pyrimidine derivatives in fostering advancements in catalyst development and synthesis of lead molecules (Mehul P. Parmar et al., 2023).

Mechanism of Action

    Target of action

    Benzimidazole derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis . Pyrazolopyrimidines are a class of compounds that have been studied for their potential as kinase inhibitors, which could make them useful in treating a variety of diseases, including cancer.

Properties

IUPAC Name

7-[4-(benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N6/c21-11-15-12-24-26-18(9-10-22-20(15)26)14-5-7-16(8-6-14)25-13-23-17-3-1-2-4-19(17)25/h1-10,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYHIGYWMDHIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=CC=NC5=C(C=NN45)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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